{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid
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Overview
Description
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid is a complex organic compound that belongs to the imidazolidinone family This compound is characterized by its unique structure, which includes an imidazolidinone ring substituted with a propan-2-yl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield diketone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: Another heterocyclic compound with a similar structure but different functional groups.
Thiazolidinone: Shares the imidazolidinone ring but with sulfur instead of oxygen.
Pyrrolidine: A five-membered ring compound with nitrogen, similar in structure but lacking the oxo groups.
Uniqueness
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid is unique due to its specific substitution pattern and the presence of both oxo and acetic acid groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)9-3-5-10(6-4-9)16-13(19)11(7-12(17)18)15-14(16)20/h3-6,8,11H,7H2,1-2H3,(H,15,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNQVBPDRAWMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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